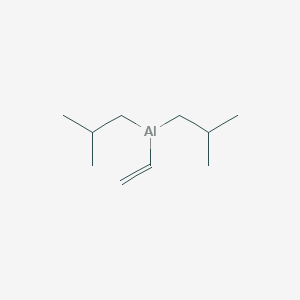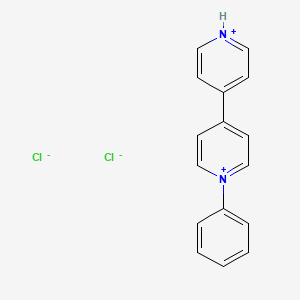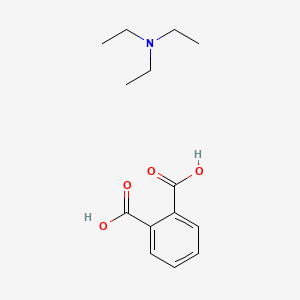![molecular formula C28H37NO4 B14334384 2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 105800-45-1](/img/structure/B14334384.png)
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid is a complex organic compound with a unique structure that includes a cyclododecyl group, an amino group, and a hydroxybenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps, starting with the preparation of the cyclododecyl ethylamine. This intermediate is then reacted with 2-hydroxybenzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzoic acid: Shares the hydroxybenzoyl group but lacks the cyclododecylethyl and amino groups.
Cyclododecylamine: Contains the cyclododecyl group but lacks the hydroxybenzoyl and benzoic acid components.
Uniqueness
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to its combination of a large cyclododecyl group with an amino and hydroxybenzoyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
105800-45-1 |
|---|---|
Molekularformel |
C28H37NO4 |
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
2-[4-(2-cyclododecylethylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C28H37NO4/c30-26-20-22(16-17-25(26)27(31)23-14-10-11-15-24(23)28(32)33)29-19-18-21-12-8-6-4-2-1-3-5-7-9-13-21/h10-11,14-17,20-21,29-30H,1-9,12-13,18-19H2,(H,32,33) |
InChI-Schlüssel |
MVZMODUNUPHGBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)CCNC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



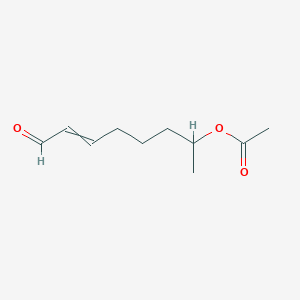
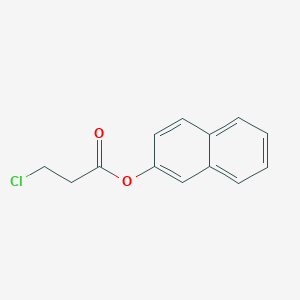
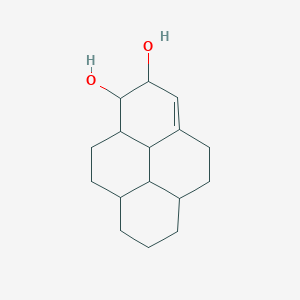
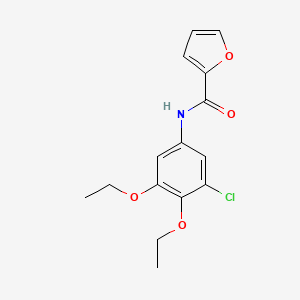
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
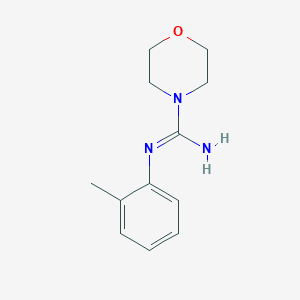

![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
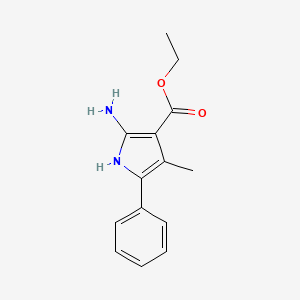
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
